SR12813

描述

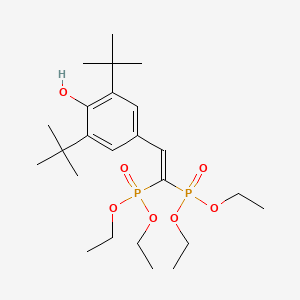

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLJDECYQDRSBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332221 |

Source

|

| Record name | SR 12813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126411-39-0 |

Source

|

| Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR 12813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR12813 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR 12813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-12813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of SR12813: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12813, a synthetic bisphosphonate, has been identified as a potent modulator of cholesterol homeostasis. Its mechanism of action is multifaceted, primarily revolving around the activation of the Pregnane X Receptor (PXR) and the accelerated degradation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

The primary mechanisms through which this compound exerts its effects are:

-

Pregnane X Receptor (PXR) Agonism: this compound is a potent agonist of the human and rabbit PXR, a nuclear receptor that plays a pivotal role in xenobiotic and endobiotic metabolism.

-

Enhanced HMG-CoA Reductase Degradation: this compound accelerates the degradation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

-

Weak Farnesoid X Receptor (FXR) Activation: this compound has been reported to be a weak activator of the Farnesoid X Receptor (FXR) at micromolar concentrations, although this is not considered its primary mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Potency of this compound in PXR Activation

| Species | EC50 (nM) |

| Human PXR | ~200 |

| Rabbit PXR | ~700 |

| Rat PXR | Very weak activation |

| Mouse PXR | Very weak activation |

Table 2: Effect of this compound on HMG-CoA Reductase and Cholesterol Synthesis

| Parameter | IC50 / Value |

| Inhibition of Cholesterol Synthesis (in HepG2 cells) | 1.2 µM |

| Reduction of HMG-CoA Reductase Activity (in HepG2 cells) | 0.85 µM |

| Half-life (T1/2) of HMG-CoA Reductase Degradation | Decreased from 90 min to 20 min |

Table 3: In Vivo Hypocholesterolemic Effects of this compound in Beagle Dogs (Oral Administration for 9 days)

| Dosage | Plasma Cholesterol Reduction | Endogenous Cholesterol Synthesis Reduction |

| 10 mg/kg/day | 15% | 23% |

| 25 mg/kg/day | 19% | 37% |

Signaling Pathways and Molecular Interactions

PXR-Mediated Gene Regulation

Upon binding to this compound, PXR undergoes a conformational change, leading to the recruitment of coactivators. This complex then translocates to the nucleus and binds to specific response elements on the DNA, upregulating the transcription of target genes involved in drug metabolism and transport, such as CYP3A4 and MDR1.

HMG-CoA Reductase Degradation Pathway

This compound promotes the degradation of HMG-CoA reductase, an enzyme embedded in the endoplasmic reticulum membrane. This process is thought to involve the recruitment of ubiquitin ligases, leading to the polyubiquitination and subsequent proteasomal degradation of the reductase. This action is independent of the sterol-sensing domain of HMG-CoA reductase.

Experimental Protocols

PXR Activation Luciferase Reporter Assay

Objective: To quantify the agonist activity of this compound on the Pregnane X Receptor.

Methodology:

-

Cell Culture:

-

Maintain HepG2 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Transfection:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with a PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., pGL3-CYP3A4-promoter) using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

HMG-CoA Reductase Degradation Pulse-Chase Assay

Objective: To determine the effect of this compound on the degradation rate of HMG-CoA reductase.

Methodology:

-

Cell Culture and Starvation:

-

Culture HepG2 cells to near confluency.

-

Incubate the cells in a methionine/cysteine-free medium for 1 hour to deplete the intracellular pool of these amino acids.

-

-

Pulse Labeling:

-

Replace the starvation medium with fresh methionine/cysteine-free medium containing [35S]methionine and [35S]cysteine.

-

Incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins, including HMG-CoA reductase.

-

-

Chase Period:

-

Remove the labeling medium and wash the cells with a complete medium containing an excess of unlabeled methionine and cysteine (the "chase" medium).

-

Treat the cells with either this compound (at a concentration known to be effective, e.g., 10 µM) or a vehicle control.

-

Collect cell lysates at various time points during the chase period (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Immunoprecipitation:

-

Lyse the cells at each time point and immunoprecipitate HMG-CoA reductase from the lysates using a specific antibody against the enzyme.

-

-

SDS-PAGE and Autoradiography:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled HMG-CoA reductase.

-

-

Data Analysis:

-

Quantify the band intensity of HMG-CoA reductase at each time point using densitometry.

-

Plot the percentage of remaining HMG-CoA reductase (relative to time 0) against time.

-

Calculate the half-life (T1/2) of HMG-CoA reductase in the presence and absence of this compound by fitting the data to a one-phase exponential decay curve.

-

Conclusion

This compound exhibits a dual mechanism of action that culminates in a potent hypocholesterolemic effect. Its primary actions as a PXR agonist and an accelerator of HMG-CoA reductase degradation are well-supported by quantitative in vitro and in vivo data. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced molecular interactions of this compound and similar compounds. This comprehensive understanding is crucial for the continued development of novel therapeutics targeting cholesterol metabolism and related metabolic disorders.

SR12813: A Potent Pregnane X Receptor Agonist for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR12813, a potent agonist of the Pregnane X Receptor (PXR). This compound serves as a critical tool in the study of xenobiotic metabolism and the development of novel therapeutics. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and illustrates relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic, non-steroidal compound recognized for its potent activation of the Pregnane X Receptor (PXR), a key nuclear receptor primarily expressed in the liver and intestine.[1][2] PXR functions as a xenosensor, detecting the presence of foreign substances (xenobiotics) and endogenous molecules, and subsequently regulating the expression of genes involved in their metabolism and detoxification.[3][4] this compound's ability to specifically activate human PXR makes it an invaluable research tool for elucidating the pathways governing drug metabolism and for screening potential drug-drug interactions.

Mechanism of Action

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PXR, which is predominantly located in the cytoplasm in a complex with chaperone proteins.[2] Ligand binding induces a conformational change in PXR, leading to the dissociation of chaperone proteins and its translocation into the nucleus.[2] In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This PXR-RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, initiating the transcription of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters.[7]

A primary target gene of PXR is Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of over 50% of clinically used drugs.[1][8] Another important target is the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein transporter involved in drug efflux.[6][9] By inducing these and other related genes, this compound effectively enhances the body's capacity to metabolize and eliminate a wide array of substances.

Beyond its role in xenobiotic metabolism, this compound has also been shown to exhibit hypocholesterolemic activity by enhancing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: PXR Activation and Functional Activity of this compound

| Parameter | Species | Value | Assay System | Reference |

| EC50 (PXR Activation) | Human | 200 nM | In vitro activation assay | [12][13] |

| Rabbit | 700 nM | In vitro activation assay | [12][13] | |

| Rat | Weak activator | In vitro activation assay | [13] | |

| Mouse | Weak activator | In vitro activation assay | [13] | |

| IC50 (HMG-CoA Reductase Activity) | - | 0.85 µM | Hep G2 cells | [10][11] |

| IC50 (Cholesterol Synthesis) | - | 1.2 µM | Hep G2 cells (tritiated water incorporation) | [10][11] |

| IC50 (Fluormone Displacement) | Human | 140 nM | FRET-based assay | [14] |

Table 2: Effect of this compound on HMG-CoA Reductase Degradation

| Parameter | Condition | Value | Cell Line | Reference |

| T1/2 of HMG-CoA Reductase Degradation | Control | 90 min | Hep G2 cells (Pulse-chase with [35S]methionine) | [10][11] |

| With this compound | 20 min | Hep G2 cells (Pulse-chase with [35S]methionine) | [10][11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound.

Caption: this compound-mediated PXR signaling pathway.

Caption: Workflow for a PXR activation luciferase reporter assay.

Caption: Logical flow of this compound's hypocholesterolemic action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PXR agonist.

PXR Activation Luciferase Reporter Gene Assay

This assay is a common method to quantify the ability of a compound to activate PXR and induce the expression of a target gene.

Objective: To determine the EC50 of this compound for human PXR activation.

Materials:

-

Cell Line: HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter vector driven by the CYP3A4 promoter.[1][6]

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[10]

-

Assay Medium: Phenol red-free DMEM with charcoal/dextran-stripped FBS.[10]

-

Test Compound: this compound dissolved in DMSO.

-

Positive Control: Rifampicin.[15]

-

Vehicle Control: DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase Assay System (e.g., Promega ONE-Glo™). [6]

-

Luminometer.

Procedure:

-

Cell Seeding: a. Culture the stable HepG2 cell line in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells, resuspend them in assay medium, and adjust the cell density. c. Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 18-24 hours at 37°C and 5% CO2.[10]

-

Compound Treatment: a. Prepare serial dilutions of this compound and the positive control (Rifampicin) in assay medium. The final DMSO concentration should not exceed 0.1%. b. Remove the culture medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control. c. Incubate the plate for 24-48 hours at 37°C and 5% CO2.[16]

-

Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the medium from the wells. c. Add 50 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. d. Add 50 µL of luciferase substrate to each well. e. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to a measure of cell viability if performed. b. Calculate the fold activation relative to the vehicle control. c. Plot the fold activation against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput screening method to identify and characterize ligands that bind to the PXR ligand-binding domain.

Objective: To determine the binding affinity of this compound to the human PXR-LBD.

Materials:

-

TR-FRET PXR Assay Kit (e.g., Invitrogen LanthaScreen™). [12] This typically includes:

-

Terbium (Tb)-labeled anti-GST antibody (donor).

-

GST-tagged human PXR-LBD (acceptor).

-

Fluorescently labeled PXR ligand (Fluormone™ tracer).

-

Assay buffer.

-

-

Test Compound: this compound dissolved in DMSO.

-

384-well low-volume black plates.

-

Fluorescence plate reader capable of TR-FRET measurements.

Procedure:

-

Reagent Preparation: a. Prepare serial dilutions of this compound in DMSO. b. Dilute the Tb-anti-GST antibody, GST-hPXR-LBD, and Fluormone™ tracer in assay buffer to the recommended concentrations.

-

Assay Protocol: a. Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO control to the wells of the 384-well plate. b. Add the Fluormone™ tracer solution to all wells. c. Add the mixture of Tb-anti-GST antibody and GST-hPXR-LBD to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: a. Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) after a time delay, with excitation at approximately 340 nm.[12]

-

Data Analysis: a. Calculate the emission ratio (520 nm / 495 nm). b. Plot the emission ratio against the log of the this compound concentration. c. Fit the data to a suitable binding model to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This method is used to quantify the induction of PXR target gene mRNA levels following treatment with an agonist.

Objective: To measure the fold induction of CYP3A4 and MDR1 mRNA in response to this compound treatment.

Materials:

-

Cell Line: HepG2 or LS174T cells.

-

Culture Medium and Assay Medium: As described in section 5.1.

-

Test Compound: this compound.

-

RNA Isolation Kit.

-

cDNA Synthesis Kit.

-

qPCR Master Mix (e.g., SYBR Green).

-

Primers for CYP3A4, MDR1, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Real-Time PCR System.

Procedure:

-

Cell Treatment: a. Seed and treat cells with this compound as described in the luciferase assay protocol (steps 1 and 2).

-

RNA Isolation and cDNA Synthesis: a. After the incubation period, lyse the cells and isolate total RNA according to the kit manufacturer's protocol. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as PXR and its target, CYP3A4.

Objective: To determine the effect of this compound on CYP3A4 protein expression.

Materials:

-

Cell Line: HepG2 cells.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

-

Primary Antibodies: Rabbit anti-human CYP3A4 polyclonal antibody and a loading control antibody (e.g., anti-β-actin).[7]

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[7]

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk in TBST.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Protein Extraction: a. Treat HepG2 cells with this compound for 48-72 hours. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against CYP3A4 (e.g., at a 1:2000 dilution) and the loading control antibody overnight at 4°C.[7] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[7] e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize the CYP3A4 signal to the loading control.

Conclusion

This compound is a well-characterized and potent agonist of the human Pregnane X Receptor. Its ability to robustly induce the expression of key drug-metabolizing enzymes and transporters, coupled with its effects on cholesterol metabolism, makes it an indispensable tool for researchers in pharmacology, toxicology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PXR-mediated biological processes and in the development of safer and more effective medicines.

References

- 1. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. promegaconnections.com [promegaconnections.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tripod.nih.gov [tripod.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A transgenic mouse model with a luciferase reporter for studying in vivo transcriptional regulation of the human CYP3A4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

SR12813-Induced Degradation of HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which SR12813 induces the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This document outlines the core signaling pathways, presents key quantitative data, and offers detailed experimental protocols for studying this process.

Introduction

HMG-CoA reductase is a critical enzyme in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids. Its activity is tightly regulated, in part, through a feedback mechanism that involves the degradation of the HMGCR protein. This compound is a novel cholesterol-lowering drug that has been shown to inhibit cholesterol synthesis by enhancing the degradation of HMGCR.[1] This guide delves into the molecular mechanisms underpinning the action of this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from studies on this compound's effect on HMG-CoA reductase and cholesterol synthesis in Hep G2 cells.

Table 1: Inhibitory Concentrations of this compound

| Parameter | IC50 Value (µM) | Cell Line | Reference |

| Inhibition of Tritiated Water Incorporation into Cholesterol | 1.2 | Hep G2 | [1] |

| Reduction of Cellular HMG-CoA Reductase Activity | 0.85 | Hep G2 | [1] |

Table 2: Effect of this compound on HMG-CoA Reductase Degradation

| Parameter | Control (No this compound) | With this compound | Cell Line | Reference |

| Half-life (T1/2) of HMG-CoA Reductase | 90 min | 20 min | Hep G2 | [1] |

| Inhibition of HMG-CoA Reductase Activity (T1/2) | - | 10 min | Hep G2 | [1] |

Signaling Pathway of this compound-Induced HMGCR Degradation

This compound enhances the degradation of HMG-CoA reductase through the ubiquitin-proteasome pathway. The process is initiated by the interaction of this compound with the membrane domain of HMGCR. This interaction is thought to induce a conformational change in HMGCR, promoting its association with Insulin-induced gene (Insig) proteins residing in the endoplasmic reticulum membrane. This complex then recruits E3 ubiquitin ligases, such as gp78, which polyubiquitinate HMGCR, marking it for degradation by the 26S proteasome. Notably, the action of this compound is independent of mevalonate-derived regulators, as pre-incubation with lovastatin does not prevent its effects on HMGCR degradation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on HMG-CoA reductase.

Western Blot Analysis of HMGCR Protein Levels

This protocol is for determining the abundance of HMGCR protein in cells treated with this compound.

Experimental Workflow

Materials:

-

Hep G2 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-HMG-CoA Reductase antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate Hep G2 cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-HMGCR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify HMGCR protein levels relative to a loading control (e.g., β-actin or GAPDH).

Pulse-Chase Assay for HMGCR Degradation Rate

This protocol is used to determine the half-life of HMGCR in the presence and absence of this compound.

Experimental Workflow

Materials:

-

Hep G2 cells

-

This compound

-

Methionine/cysteine-free DMEM

-

[35S]-methionine/cysteine labeling mix

-

Chase medium (DMEM with excess unlabeled methionine and cysteine)

-

Lysis buffer for immunoprecipitation

-

Anti-HMG-CoA Reductase antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels

-

Phosphorimager or X-ray film

Procedure:

-

Starvation: Incubate Hep G2 cells in methionine/cysteine-free DMEM for 1 hour.

-

Pulse Labeling: Replace the medium with methionine/cysteine-free DMEM containing [35S]-methionine/cysteine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

-

Chase: Wash the cells and replace the labeling medium with chase medium containing an excess of unlabeled methionine and cysteine. For the experimental group, include this compound in the chase medium.

-

Time Points: Collect cell samples at various time points during the chase (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate HMGCR using a specific antibody and protein A/G agarose beads.

-

SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled HMGCR by autoradiography or phosphorimaging.

-

Quantification and Half-Life Calculation: Quantify the band intensities at each time point. The half-life of HMGCR is calculated by plotting the natural log of the band intensity versus time.

In Vitro Ubiquitination Assay

This assay is designed to determine if this compound promotes the ubiquitination of HMGCR.

Materials:

-

Hep G2 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation

-

Anti-HMG-CoA Reductase antibody

-

Protein A/G agarose beads

-

Elution buffer

-

Anti-ubiquitin antibody

Procedure:

-

Cell Treatment: Treat Hep G2 cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time.

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve ubiquitin linkages.

-

Immunoprecipitation: Immunoprecipitate HMGCR from the cell lysates using an anti-HMGCR antibody.

-

Western Blot for Ubiquitin: Elute the immunoprecipitated HMGCR, separate the proteins by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HMGCR, which will appear as a high-molecular-weight smear.

Conclusion

This compound represents a class of molecules that can effectively lower cholesterol by targeting HMG-CoA reductase for degradation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the mechanism of action of this compound and similar compounds. Further research in this area may lead to the development of new therapeutic strategies for hypercholesterolemia and other related metabolic disorders. Additionally, the combination of HMGCR degraders like this compound with statins could present an improved approach for anticancer therapy by counteracting statin resistance.[2][3]

References

SR12813 and its Impact on Cholesterol Biosynthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12813, a synthetic bisphosphonate ester, has demonstrated significant hypocholesterolemic effects in various preclinical models. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its primary effect on cholesterol biosynthesis. It details the molecular interactions, downstream cellular consequences, and summarizes the key quantitative data from foundational studies. Experimental protocols for the pivotal assays are described, and the relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Hypercholesterolemia is a critical risk factor in the development of cardiovascular diseases. The biosynthesis of cholesterol is a complex, multi-step process with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase being a rate-limiting enzyme.[1][2] Statins, the current standard of care, function by competitively inhibiting this enzyme. This compound represents an alternative therapeutic strategy, achieving cholesterol reduction not through direct enzyme inhibition, but by accelerating the degradation of the HMG-CoA reductase protein itself.[1][3] This whitepaper will delve into the nuanced mechanism of this compound, presenting the data and methodologies that underpin our current understanding.

Mechanism of Action

This compound exerts its cholesterol-lowering effects primarily by enhancing the degradation of HMG-CoA reductase.[3] This action leads to a reduction in the cellular synthesis of cholesterol.[3][4] As a compensatory response to decreased intracellular cholesterol, cells upregulate the expression of the low-density lipoprotein (LDL) receptor, which in turn increases the uptake of LDL cholesterol from the circulation, further contributing to the overall hypocholesterolemic effect observed in vivo.[3][5]

Interaction with HMG-CoA Reductase

Unlike statins, this compound does not directly inhibit the catalytic activity of HMG-CoA reductase in a competitive manner. Instead, it rapidly decreases the total amount of the HMG-CoA reductase protein.[3] Pulse-chase experiments have demonstrated a significant reduction in the half-life of HMG-CoA reductase in the presence of this compound, indicating an accelerated rate of degradation.[3][4] This degradation pathway appears to be independent of mevalonate-derived regulators, as pre-incubation with lovastatin does not prevent the this compound-mediated degradation of the enzyme.[3][5]

Role as a Pregnane X Receptor (PXR) Agonist

In addition to its effects on HMG-CoA reductase, this compound is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of xenobiotic and lipid metabolism.[6][7] It is a highly efficacious activator of both human and rabbit PXR.[6][7] The binding of this compound to the PXR ligand-binding domain has been structurally characterized, revealing a single, unique orientation when in complex with the steroid receptor coactivator-1 (SRC-1).[8] This interaction suggests a potential role for PXR activation in the broader metabolic effects of this compound, although the primary mechanism for cholesterol reduction remains the enhanced degradation of HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for Cholesterol Synthesis Inhibition (from tritiated water) | Hep G2 | 1.2 µM | [3][6] |

| IC50 for HMG-CoA Reductase Activity Reduction | Hep G2 | 0.85 µM | [3][6] |

| T1/2 of HMG-CoA Reductase Activity Inhibition | Hep G2 | 10 min | [3][6] |

| T1/2 of HMG-CoA Reductase Degradation (Control) | Hep G2 | 90 min | [3] |

| T1/2 of HMG-CoA Reductase Degradation (with this compound) | Hep G2 | 20 min | [3][4] |

| EC50 for human PXR Activation | - | ~200 nM | [6][7] |

| EC50 for rabbit PXR Activation | - | ~700 nM | [6][7] |

Table 2: In Vivo Effects of this compound in Beagle Dogs

| Dosage | Duration | Plasma Cholesterol Reduction | Reference |

| 10 mg/kg/day | 7 days | 15% | [1] |

| 25 mg/kg/day | 7 days | 19% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cholesterol Synthesis Assay in Hep G2 Cells

-

Objective: To determine the effect of this compound on the rate of cholesterol synthesis.

-

Cell Culture: Hep G2 cells are incubated overnight in a medium containing 5% lipoprotein-deficient serum (LPDS) and 20 mM HEPES.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Labeling: Tritiated water ([³H]₂O) is added to the medium, and the cells are incubated to allow for the incorporation of the radioactive label into newly synthesized cholesterol.

-

Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).

-

Analysis: The amount of radioactivity incorporated into the cholesterol fraction is quantified using scintillation counting. The IC50 value is calculated from the dose-response curve.[3]

HMG-CoA Reductase Activity Assay

-

Objective: To measure the effect of this compound on the enzymatic activity of HMG-CoA reductase.

-

Cell Lysis: Following treatment with this compound, Hep G2 cells are lysed to release cellular proteins.

-

Enzyme Assay: The cell lysate is incubated with the substrate, HMG-CoA, and the cofactor, NADPH, in the presence of 100 mM fluoride (to inhibit phosphatases that might inactivate the enzyme). The rate of conversion of HMG-CoA to mevalonate is measured.

-

Quantification: The activity of HMG-CoA reductase is determined by quantifying the amount of mevalonate produced per unit time per milligram of protein. The IC50 value is determined from the concentration-response data.[1]

HMG-CoA Reductase Degradation Assay (Pulse-Chase)

-

Objective: To determine the effect of this compound on the degradation rate of HMG-CoA reductase.

-

Metabolic Labeling (Pulse): Hep G2 cells are incubated in a methionine-free medium and then pulsed with [³⁵S]methionine to radiolabel newly synthesized proteins, including HMG-CoA reductase.

-

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled methionine. The cells are then treated with or without this compound.

-

Immunoprecipitation: At various time points during the chase, cells are lysed, and HMG-CoA reductase is immunoprecipitated using a specific antibody.

-

Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radioactivity in the HMG-CoA reductase band is quantified. The half-life (T1/2) of the protein is calculated from the rate of disappearance of the radioactive signal.[3]

Northern Blot Analysis for Gene Expression

-

Objective: To assess the effect of this compound on the mRNA levels of HMG-CoA reductase and the LDL receptor.

-

Cell Treatment: Hep G2 cells are incubated with this compound (e.g., 3 µM) or a control compound (e.g., 1 µM lovastatin) in a 5% LPDS medium for an extended period (e.g., 21 hours).

-

RNA Isolation: Total RNA is isolated from the treated cells.

-

Northern Blotting: The isolated RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with radiolabeled probes specific for HMG-CoA reductase and LDL receptor mRNA.

-

Analysis: The intensity of the hybridization signal is quantified to determine the relative abundance of the target mRNAs.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures related to this compound's mechanism of action.

Caption: this compound's primary mechanism of action on cholesterol homeostasis.

Caption: Experimental workflow for the HMG-CoA reductase pulse-chase assay.

Conclusion

This compound presents a distinct mechanism for lowering cholesterol by accelerating the degradation of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The data robustly supports this primary mode of action, which is complemented by a subsequent increase in LDL receptor expression and LDL uptake. The compound also demonstrates potent agonism of the PXR, suggesting broader metabolic implications that may warrant further investigation. The detailed experimental protocols and visual representations of the underlying pathways provided in this whitepaper offer a solid foundation for researchers and drug development professionals interested in this class of hypocholesterolemic agents. Further studies to elucidate the precise molecular machinery responsible for the this compound-induced degradation of HMG-CoA reductase and to explore the full therapeutic potential of its PXR agonism are promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. SR 12813 | Pregnane X Receptors | Tocris Bioscience [tocris.com]

- 8. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Species-Specific Activation of the Pregnane X Receptor by SR12813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily (NR1I2), is a critical transcription factor primarily expressed in the liver and intestines. It functions as a xenosensor, detecting the presence of a wide array of foreign substances (xenobiotics) and endogenous molecules. Upon activation, PXR orchestrates the expression of a suite of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of over half of all clinically used drugs.[1][2] Consequently, the activation of PXR is a key mechanism underlying drug-drug interactions.

A significant challenge in preclinical drug development is the marked species differences in PXR activation. The ligand-binding domain (LBD) of PXR is highly divergent among species, leading to varied responses to the same compound.[3][4] SR12813, a potent cholesterol-lowering agent, exemplifies this species-specific activity. It is a well-characterized agonist of human PXR (hPXR) but exhibits little to no activity on rodent PXR.[2][4] This document provides a detailed technical overview of the species-specific activation of PXR by this compound, including quantitative data, experimental methodologies, and visual representations of key processes.

The PXR Signaling Pathway

PXR activation is a ligand-dependent process. Upon binding of an agonist like this compound, PXR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in phases I, II, and III of drug metabolism, as well as drug transporters.

Quantitative Analysis of this compound Species-Specific PXR Activation

This compound demonstrates significant variability in its ability to activate PXR across different species. It is a potent agonist of human PXR, while its effect on rodent PXR is minimal. The following table summarizes the available quantitative data on the half-maximal effective concentration (EC50) of this compound for PXR activation in various species.

| Species | PXR Ortholog | EC50 (µM) | Efficacy/Activity Note | Reference |

| Human | hPXR | 0.14 - 0.16 | Full agonist | [5][6] |

| Dog | dPXR | ~1.0 | Moderate agonist | [7] |

| Rat | rPXR | >10 | Very weak/inactive | [8] |

| Mouse | mPXR | Not reported | Weak/inactive | [4][9] |

| Zebrafish | zfPXR | Inactive | Inactive | [6] |

Note: Data is compiled from multiple studies using different experimental systems, which may contribute to variations in reported values. EC50 values represent the concentration of this compound required to elicit 50% of the maximal PXR activation.

The stark contrast in EC50 values, particularly between human and rodent orthologs, underscores the importance of selecting appropriate animal models in preclinical studies aimed at predicting human drug metabolism and drug-drug interactions.

Logical Flow of this compound Species-Specific PXR Activation

The differential response of PXR to this compound across species is a critical consideration in translational research. The following diagram illustrates this logical relationship.

Experimental Protocol: PXR Reporter Gene Assay

Reporter gene assays are a standard in vitro method for quantifying the activation of nuclear receptors like PXR.[10] These assays are highly reproducible and can be adapted for high-throughput screening.[11] The following is a detailed protocol for a typical luciferase-based PXR reporter gene assay.

Objective: To determine the agonist activity of a test compound (e.g., this compound) on a specific PXR ortholog.

Materials:

-

Cell Line: A stable cell line co-transfected with two plasmids:

-

An expression vector for the full-length PXR of the desired species (e.g., human, rat).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (e.g., from the CYP3A4 gene).[11]

-

-

Cell Culture Media: Appropriate media and supplements (e.g., EMEM, FBS, penicillin-streptomycin).[11]

-

Test Compound: this compound and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known PXR agonist for the specific species (e.g., Rifampicin for human PXR, Pregnenolone-16α-carbonitrile for rat PXR).[8][12]

-

Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO).

-

Assay Plates: White, sterile, 96-well or 384-well cell culture plates.

-

Luciferase Assay Reagent: A commercial kit containing luciferin substrate and lysis buffer.

-

Luminometer: An instrument capable of measuring luminescence.

Methodology:

-

Cell Seeding:

-

Culture the stable PXR reporter cell line under standard conditions.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into the wells of the assay plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound, positive control, and vehicle control in culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compounds and controls to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the medium from the wells.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. This typically involves adding a lysis buffer and incubating for a short period.

-

Add the luciferase substrate to each well.

-

-

Data Acquisition:

-

Immediately measure the luminescence in each well using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of PXR activation.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data by expressing the results as "fold activation" over the vehicle control.

-

Plot the fold activation against the log of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, using non-linear regression analysis.

-

Experimental Workflow: PXR Reporter Gene Assay

The following diagram outlines the key steps in the PXR reporter gene assay workflow.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 3. lubio.ch [lubio.ch]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. The Pregnane-X receptor regulates steroid synthesis in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]

- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear Receptor Activation | Evotec [evotec.com]

SR12813: A Comprehensive Technical Guide for Nuclear Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12813 is a potent synthetic agonist of the Pregnane X Receptor (PXR), a key nuclear receptor that functions as a xenosensor.[1] PXR plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances, including drugs, and endogenous compounds.[1][2] Upon activation by ligands such as this compound, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of its target genes, thereby modulating their transcription.[3][4] This technical guide provides an in-depth overview of this compound as a tool for studying nuclear receptor biology, with a focus on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and potency across different experimental systems.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Notes |

| EC50 | Human PXR | 200 nM | |

| EC50 | Rabbit PXR | 700 nM | |

| Kd | Human PXR | ~40 nM | [4] |

Table 2: IC50 Values for this compound in Competitive Binding Assays

| Competitor | Target | IC50 | Cell Line/System |

| [3H]this compound | Human PXR | 4.5 µM (for compound 100) | Recombinant human PXR[5] |

| [3H]this compound | Human PXR | 2.9 µM (for compound 109) | Recombinant human PXR[5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of the PXR signaling pathway. The following diagrams illustrate the key steps involved in this process.

References

- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug discovery technologies to identify and characterize modulators of the pregnane X receptor and the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. mdpi.com [mdpi.com]

Foundational Research on the Biological Activity of SR12813: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational biological activities of SR12813, a potent synthetic agonist of the Pregnane X Receptor (PXR). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate a deeper understanding of its molecular mechanisms.

Core Biological Activities and Quantitative Data

This compound is a well-characterized xenobiotic that primarily functions as a potent activator of the Pregnane X Receptor (PXR), a key nuclear receptor in regulating the metabolism and clearance of foreign substances.[1][2] At higher concentrations, this compound also demonstrates agonistic activity towards the Farnesoid X Receptor (FXR).[1] A significant downstream effect of this compound is its hypocholesterolemic activity, which is achieved by enhancing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][3]

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Biological Activity | Target/Process | Species/System | Metric | Value | Reference(s) |

| PXR Agonism | Pregnane X Receptor (PXR) | Human | EC50 | 200 nM | [1] |

| PXR Agonism | Pregnane X Receptor (PXR) | Rabbit | EC50 | 700 nM | [1] |

| HMG-CoA Reductase Inhibition | HMG-CoA Reductase Activity | Hep G2 cells | IC50 | 0.85 µM | [3] |

| Cholesterol Synthesis Inhibition | Cholesterol Synthesis | Hep G2 cells | IC50 | 1.2 µM | [3] |

Signaling Pathways

The primary mechanism of action of this compound involves the activation of the Pregnane X Receptor (PXR). Upon binding to this compound, PXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, such as SRC-1.[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.[5] Key target genes include those involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), and drug transporters (e.g., MDR1).[6]

At higher concentrations, this compound can also activate the Farnesoid X Receptor (FXR). Similar to PXR, ligand-activated FXR forms a heterodimer with RXR and binds to FXR response elements (FXREs) to regulate the transcription of genes primarily involved in bile acid metabolism.[7][8]

Experimental Workflows and Protocols

The biological activities of this compound have been characterized using a variety of in vitro assays. The following sections provide detailed protocols for key experiments.

PXR Activation Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate PXR. It typically involves a mammalian cell line co-transfected with a PXR expression vector and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter.

Protocol:

-

Cell Culture and Transfection:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For transfection in a 96-well plate, seed approximately 1 x 10^4 cells per well.

-

Co-transfect cells with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh DMEM containing varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of incubation with this compound, lyse the cells using a passive lysis buffer.

-

Measure luciferase activity using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay is used to assess the direct binding of this compound to the PXR ligand-binding domain (LBD) and the resulting increase in protein stability.

Protocol:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare a reaction mixture containing purified PXR-LBD (final concentration ~2 µM), SYPRO Orange dye (final concentration 5X), and this compound at various concentrations in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative.

-

An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.

-

HMG-CoA Reductase Degradation Assay (Western Blot)

This assay is used to investigate the effect of this compound on the protein levels of HMG-CoA reductase.

Protocol:

-

Cell Treatment and Lysis:

-

Culture Hep G2 cells and treat with this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 4, 8, 16 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HMG-CoA reductase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. its.caltech.edu [its.caltech.edu]

- 3. youtube.com [youtube.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: SR12813 for Inducing Chemoresistance in Cell Culture

Introduction

SR12813 is a potent and selective synthetic agonist for the human Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines.[1] PXR functions as a xenobiotic sensor that regulates the expression of genes involved in drug metabolism and transport.[1][2] In a cell culture context, this compound is an invaluable tool for investigating the mechanisms of drug resistance in cancer cells. Activation of PXR by this compound leads to the upregulation of key drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4), and efflux transporters like Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4] This induced expression can confer resistance to various chemotherapeutic agents, including taxanes (paclitaxel, docetaxel), tamoxifen, and vinblastine, making this compound a critical compound for modeling and studying chemoresistance in vitro.[5][6]

Mechanism of Action

Upon entering the cell, this compound binds to the ligand-binding domain of PXR, which is located in the cytoplasm.[7] This binding event triggers a conformational change, leading to the translocation of the PXR-ligand complex into the nucleus. Inside the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of its target genes. This binding recruits coactivators and initiates the transcription of genes encoding drug-metabolizing enzymes and efflux transporters, ultimately leading to increased drug clearance and reduced intracellular drug concentration.

Caption: this compound activates PXR, leading to gene transcription and chemoresistance.

Quantitative Data Summary

The following table summarizes typical concentrations and treatment times for this compound in various cancer cell lines as reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Cell Line(s) | Value/Range | Observed Effect | Reference |

| EC₅₀ | Human PXR | 200 nM | Activation of PXR | |

| Working Concentration | MCF-7, MDA-MB-231 | 0.1 - 1.0 µM | Dose-dependent induction of CYP3A4; 0.2 µM was sufficient for maximal activation of endogenous PXR. | [6] |

| Working Concentration | MLTC-1 (Leydig cells) | 0.5, 1.0, 10 µM | PXR-dependent decrease in testosterone concentration. | [8] |

| Pre-treatment Time | MCF-7, MDA-MB-231 | 24 - 72 hours | Increased resistance to docetaxel, paclitaxel, and tamoxifen. | [3][6] |

| Effect on Gene Expression | MCF-7, MDA-MB-231 | Not specified | Upregulation of MDR1 and BCRP genes. | [3][4] |

| Effect on Protein Expression | MCF-7, MDA-MB-231 | Not specified | Increased expression of PXR protein. | [3][4] |

Experimental Protocols

The following are detailed protocols for using this compound to study chemoresistance in adherent cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3).

Caption: General workflow for an this compound-induced chemoresistance experiment.

Protocol 1: General Cell Culture and Maintenance

This protocol provides standard conditions for culturing breast cancer cell lines like MCF-7 and MDA-MB-231.

Materials:

-

Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

T25 or T75 culture flasks.

-

Humidified incubator (37°C, 5% CO₂).

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes.

-

Seeding: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh medium. Transfer the cell suspension to an appropriately sized culture flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[9]

-

Maintenance: Change the culture medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 mL of complete medium, collect the cells, and re-seed into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).[10]

Protocol 2: Cell Viability Assay (MTS/MTT) to Measure Chemoresistance

This protocol determines the effect of this compound pre-treatment on cancer cell sensitivity to a chemotherapeutic agent.[4]

Materials:

-

Adherent cancer cells (e.g., MDA-MB-231).

-

Sterile 96-well clear-bottom cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Chemotherapeutic agent (e.g., Docetaxel).

-

MTS or MTT assay kit (e.g., Cell Counting Kit-8).[4]

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[6]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

This compound Pre-treatment: Prepare working solutions of this compound in culture medium. Aspirate the medium from the wells and add 100 µL of medium containing this compound (e.g., 0.2 µM) or vehicle control (DMSO, typically <0.1%).

-

Incubation: Incubate for 24-72 hours to allow for the expression of PXR target genes.[6]

-

Chemotherapy Treatment: Add the chemotherapeutic agent at various concentrations to the this compound- and vehicle-treated wells.

-

Final Incubation: Incubate for an additional 48-72 hours.

-

Viability Measurement: Add 10-20 µL of MTS/WST reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[11]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT formazan).[11]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to compare the IC₅₀ values between this compound-treated and untreated cells.

Protocol 3: Western Blotting for PXR Target Protein Expression

This protocol is used to detect changes in the expression levels of proteins like PXR, MDR1, or BCRP following this compound treatment.[3][4]

Materials:

-

Cells cultured in 6-well plates.

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.[12]

-

Transfer buffer and system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PXR, anti-MDR1, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentration of this compound or vehicle control for 24-72 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[13]

-

Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again as in step 10. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.

References

- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pregnane X receptor expression on drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pregnane X receptor expression on drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of pregnane X receptor in chemotherapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of drug resistance by human pregnane X receptor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Protocol to study internalization and localization dynamics of exogenously added proteins in detergent-permeabilized human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. origene.com [origene.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Western Blot Protocol | Leinco Technologies [leinco.com]

Application Notes and Protocols for SR12813 in HepG2 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12813 is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in xenobiotic metabolism and disposition. Activation of PXR by ligands such as this compound induces the transcription of a wide array of genes involved in drug metabolism and transport, most notably members of the cytochrome P450 3A (CYP3A) family. In the human hepatoma cell line HepG2, this compound has been utilized to study PXR-mediated gene regulation and its downstream cellular effects. These include the induction of detoxification enzymes, as well as influences on cell signaling pathways, morphology, and migration.

This document provides detailed application notes and protocols for the use of this compound in HepG2 cell line experiments, with a focus on its effects on gene expression, cell signaling, and lipid metabolism.

Data Presentation

Table 1: Dose-Dependent Induction of PXR Target Gene mRNA in HepG2 Cells by this compound

| Target Gene | This compound Concentration (µM) | Fold Induction (vs. Vehicle Control) | Incubation Time (hours) |

| CYP3A4 | 0.1 | ~1.5 - 2.5 | 24 |

| 1.0 | ~4.0 - 6.0 | 24 | |

| 3.0 | ~8.0 - 12.0 | 24 | |

| 10.0 | ~15.0 - 25.0 | 24 | |

| GADD45β | 0.1 | ~1.2 - 1.8 | 24 |

| 1.0 | ~2.5 - 4.0 | 24 | |

| 3.0 | ~5.0 - 8.0[1] | 24 | |

| 10.0 | ~10.0 - 15.0 | 24 |

Note: The data presented are representative values based on typical induction patterns of PXR agonists in HepG2 cells and specific findings for this compound where available. Actual results may vary depending on experimental conditions.

Table 2: Effect of this compound on p38 MAPK Activation and Cell Migration in PXR-Expressing HepG2 Cells

| Parameter | Treatment | Result (Fold Change vs. Control) | Incubation Time (hours) |

| p38 MAPK Phosphorylation | 3 µM this compound | ~3.0 - 5.0 | 24 |

| Cell Migration | 3 µM this compound | ~2.5 - 4.0[1] | 48 |

Note: These effects are observed in HepG2 cells stably overexpressing PXR, as endogenous PXR expression in wild-type HepG2 cells can be low.

Experimental Protocols

General Cell Culture and Treatment with this compound

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to prepare a stock solution)

-

Vehicle control (DMSO)

-

6-well or 96-well cell culture plates

Protocol:

-

Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare working solutions of this compound in serum-free DMEM from the DMSO stock. The final DMSO concentration in the culture medium should be ≤ 0.1%.

-

Remove the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).

-

Add the serum-free medium containing the desired concentrations of this compound or vehicle control to the cells.

-

Incubate for the desired period (e.g., 24 hours for gene expression studies, 48 hours for migration assays).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

-

TRIzol™ reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR™ Green PCR Master Mix

-

Gene-specific primers for CYP3A4, GADD45β, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Following treatment with this compound, lyse the cells directly in the culture dish using TRIzol™ reagent and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and purity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-